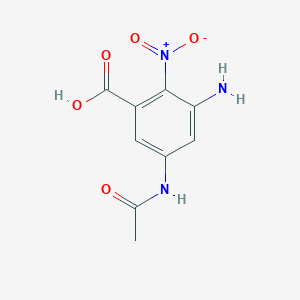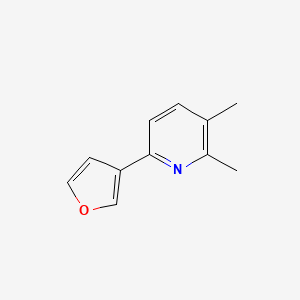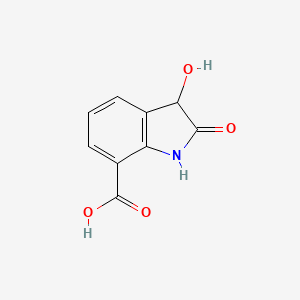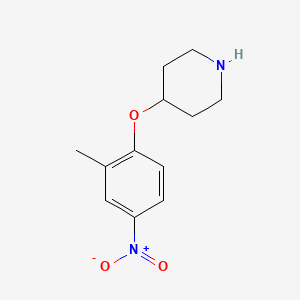
6-(3-Nitrophenyl)nicotinsäure
Übersicht
Beschreibung
6-(3-Nitrophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8N2O4 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .
Synthesis Analysis
The synthesis of 6-substituted nicotinic acid analogs, including 6-(3-Nitrophenyl)nicotinic acid, has been studied using size-exclusion chromatography . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .Molecular Structure Analysis
The molecular structure of 6-(3-Nitrophenyl)nicotinic acid involves a pyridine ring substituted with a nitrophenyl group at the 6-position . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with Zn +2 ion in the enzyme active site .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Herz-Kreislauf-Gesundheit
Nicotinsäurederivate, darunter Verbindungen wie 6-(3-Nitrophenyl)nicotinsäure, wurden auf ihre potenziellen Vorteile für die Herz-Kreislauf-Gesundheit untersucht. Meta-Analysen deuten darauf hin, dass Nicotinsäure einen positiven Einfluss auf Herz-Kreislauf-Ereignisse und Atherosklerose haben kann .
Antikrebs- und Analgetische Anwendungen
Einige Derivate der Nicotinsäure haben eine entzündungshemmende und analgetische Wirksamkeit gezeigt. Dies deutet darauf hin, dass Verbindungen wie this compound für die Verwendung in entzündungshemmenden und schmerzlindernden Medikamenten synthetisiert werden könnten .
Hemmung der Carboanhydrase III
Es wurde festgestellt, dass 6-substituierte Nicotinsäure-Analoga die Carboanhydrase III hemmen, ein Enzym, das an verschiedenen physiologischen Prozessen beteiligt ist. Diese Hemmung könnte therapeutische Anwendungen bei Erkrankungen haben, bei denen die Carboanhydrase III beteiligt ist .
4. Synthese von Acylhydrazonen und Oxadiazol-Derivaten Nicotinsäurederivate dienen als Ausgangsverbindungen für die Synthese von Acylhydrazonen, die dann in Oxadiazol-Derivate umgewandelt werden. Diese Verbindungen haben eine Reihe von biologischen Aktivitäten und potenziellen pharmazeutischen Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 6-(3-Nitrophenyl)nicotinic acid is the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression . It is highly expressed in adipose tissue and involved in lipogenesis .
Mode of Action
6-(3-Nitrophenyl)nicotinic acid interacts with its target, CAIII, by binding to it . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .
Biochemical Pathways
The compound affects the biochemical pathways involving the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
For instance, Niaspan®, an extended-release formulation of nicotinic acid, has been analyzed in chronic kidney disease and dialysis patients . The study suggested that no dose adjustment of Niaspan® is necessary in patients with renal impairment .
Result of Action
The inhibition of CAIII by 6-(3-Nitrophenyl)nicotinic acid can lead to potential therapeutic outcomes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .
Action Environment
The action, efficacy, and stability of 6-(3-Nitrophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the synthesis and consumption of the pyridine nucleotide NAD are increased in cancer cells, contributing to cell proliferation and neoplastic transformation
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-(3-Nitrophenyl)nicotinic acid are largely derived from its structural similarity to nicotinic acid . Nicotinic acid and its derivatives serve as precursors for the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for various enzymatic reactions in the body .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in NAD+ and NADP+ dependent reactions . These reactions are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to be involved in the formation of NAD+ and NADP+, given its structural similarity to nicotinic acid .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives, including 6-(3-Nitrophenyl)nicotinic acid, are stable compounds .
Dosage Effects in Animal Models
The effects of 6-(3-Nitrophenyl)nicotinic acid at different dosages in animal models have not been extensively studied. High doses of nicotinic acid, a structurally similar compound, are known to cause flushing, a warmth sensation, and skin redness .
Metabolic Pathways
6-(3-Nitrophenyl)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid, given their structural similarity .
Transport and Distribution
It is known that nicotinic acid and its derivatives are rapidly absorbed in the stomach and intestine .
Subcellular Localization
The salvage pathways for NAD+ synthesis, which likely involve 6-(3-Nitrophenyl)nicotinic acid, take place in both the nucleus and the mitochondria .
Eigenschaften
IUPAC Name |
6-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-4-5-11(13-7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSABSMZRFLSDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603152 | |
| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-00-3 | |
| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)


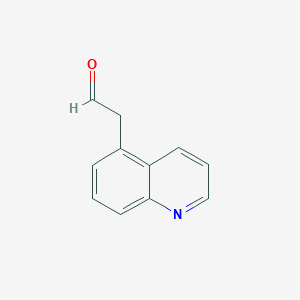
![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)


